molecular formula C13H21N3O4 B2379394 Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate CAS No. 2248325-31-5

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

Cat. No. B2379394
CAS RN: 2248325-31-5
M. Wt: 283.328
InChI Key: OAWDTYKWVXGDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, commonly referred to as TBA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Theoretical Studies

  • Ugi Reaction Synthesis : Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate has been synthesized using an intermolecular Ugi reaction involving gabapentin, glyoxal, and isocyanide, producing novel derivatives. Theoretical studies suggest that electron-donating groups strengthen the intramolecular hydrogen bond, while electron-withdrawing groups weaken it (Amirani Poor et al., 2018).

Crystal Structure Analysis

  • Mirror Symmetry and Conformation : The crystal structure of related compounds demonstrates mirror symmetry and specific conformational features, such as a chair conformation for the hexahydropyrimidine ring and spiro-skeleton attachment (Dong et al., 1999).

Biological Activity Studies

  • Ligands for ORL1 Receptor : Derivatives of tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, displaying potential as full agonists in biochemical assays (Röver et al., 2000).

Synthesis Routes and Modifications

  • Spirocyclic Amide Derivative Synthesis : A novel route for synthesizing new spirocyclic amide derivatives involving oxidative cleavage followed by amine coupling and deprotection has been developed (Srinivasan et al., 2012).
  • Supramolecular Arrangements : Studies on the synthesis of derivatives, including tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate, reveal insights into their molecular structure and how substituents influence supramolecular arrangements (Graus et al., 2010).

Antiviral Evaluation

  • Antiviral Activity : Some derivatives show strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the versatility of the spirothiazolidinone scaffold for developing new antiviral molecules (Apaydın et al., 2020).

Conformational Analysis

  • Pseudopeptides Synthesis : Derivatives like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes have been synthesized and analyzed for their conformation, serving as constrained surrogates for dipeptides in peptide synthesis (Fernandez et al., 2002).

Novel Ultrasound-Assisted Synthesis

  • Ultrasound-Assisted Synthesis : Novel urea derivatives have been synthesized using an ultrasound-assisted method, offering advantages like environmental friendliness, energy efficiency, short reaction time, and greater selectivity (Velupula et al., 2021).

properties

IUPAC Name

tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4/c1-12(2,3)20-9(17)8-16-10(18)13(15-11(16)19)4-6-14-7-5-13/h14H,4-8H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWDTYKWVXGDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)C2(CCNCC2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

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